2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the use of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions, such as potassium carbonate (K2CO3), to achieve the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient synthetic methodologies are often applied to scale up the production. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as employing safer reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the trifluoromethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H,(H,15,16) |
InChI Key |
XEGSYRMYZRMUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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